molecular formula C15H27N3O2 B8684093 1-Dodecyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 823780-48-9

1-Dodecyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B8684093
M. Wt: 281.39 g/mol
InChI Key: CYWGHUYQDRWQPF-UHFFFAOYSA-N
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Patent
US07868135B2

Procedure details

A mixture of propiolic acid (46 μL, 0.7419 mmol) and 1-azido-dodecane (156.8 mg, 0.7419 mmol) was heated to 120° C. in a capped vial for 14 h, to yield the title triazole as white, crystalline solid (189.3 mg, 91% yield). The product was used without further purification.
Quantity
46 μL
Type
reactant
Reaction Step One
Quantity
156.8 mg
Type
reactant
Reaction Step One
Name
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[C:2]#[CH:3].[N:6]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[N+:7]=[N-:8]>>[CH2:9]([N:6]1[CH:3]=[C:2]([C:1]([OH:5])=[O:4])[N:8]=[N:7]1)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
46 μL
Type
reactant
Smiles
C(C#C)(=O)O
Name
Quantity
156.8 mg
Type
reactant
Smiles
N(=[N+]=[N-])CCCCCCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)N1N=NC(=C1)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 189.3 mg
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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